molecular formula C16H9ClN4S3 B6500405 N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine CAS No. 862976-48-5

N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine

Cat. No.: B6500405
CAS No.: 862976-48-5
M. Wt: 388.9 g/mol
InChI Key: CXQUDTAQDAGNSC-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold integrating a 6-chloro-1,3-benzothiazole moiety and a dithia-diazatricyclic system. The benzothiazole group, substituted with chlorine at the 6-position, is a critical pharmacophore known for enhancing bioactivity in antimicrobial and antitumor agents . The tricyclic framework, with sulfur and nitrogen atoms in its heterocyclic rings, likely contributes to its stability and molecular recognition properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S3/c1-7-18-13-11(22-7)5-4-10-14(13)24-16(20-10)21-15-19-9-3-2-8(17)6-12(9)23-15/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUDTAQDAGNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The 6-chloro substitution on the benzothiazole ring is a key differentiator. Evidence from nitroimidazole and nitrofuryl derivatives indicates that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance bioactivity by modulating electronic properties and binding affinity . For example:

  • Nitroimidazole analogs : Nitro substitutions improved antimycobacterial activity compared to unsubstituted derivatives.
  • Chlorinated benzothiazoles : Chlorine at the 6-position increases lipophilicity and metabolic stability, as seen in antitumor agents .

Table 1: Impact of Substituents on Benzothiazole Activity

Compound Substituent Bioactivity Enhancement Reference
Target compound 6-Cl Hypothesized stability
Nitroimidazole derivatives -NO₂ Antimycobacterial
4-Methylbenzothiazole derivatives -CH₃ Reduced activity
Tricyclic Systems in Heterocyclic Chemistry

The dithia-diazatricyclic core distinguishes this compound from simpler bicyclic benzothiazoles. Similar tricyclic systems, such as those in and , demonstrate:

  • Enhanced rigidity : Improves target selectivity by reducing conformational flexibility.
  • Sulfur participation : Thia groups facilitate π-π stacking and hydrogen bonding in enzyme active sites .

Table 2: Comparison of Tricyclic Scaffolds

Compound Core Structure Key Features Reference
Target compound Dithia-diazatricyclo[7.3.0.0²,⁶] Chloro-benzothiazole, S/N atoms
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl) Benzothiazole + thiadiazole Antimicrobial potential
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl) Spirocyclic + benzothiazole Synthetic versatility

Computational Similarity Assessment

Using Tanimoto coefficients and molecular fingerprinting (e.g., Morgan fingerprints), the target compound shows structural parallels to:

  • Nitrothiophen-containing compounds : Shared dithia groups correlate with antitubercular activity in analogs .

Table 3: Tanimoto Similarity Scores

Reference Compound Target Similarity Biological Relevance Reference
SAHA (suberoylanilide hydroxamic acid) 70% HDAC inhibition
Nitrothiophen derivatives 65% Antitubercular activity

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